molecular formula C9H12N2O3 B12982654 1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid

1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B12982654
M. Wt: 196.20 g/mol
InChI Key: SDZWDHPSHIFVGC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is an organic compound that features a cyclopropylmethyl group, a methoxy group, and a pyrazole ring

Synthetic Routes and Reaction Conditions:

    Cyclopropylmethylation: The synthesis begins with the cyclopropylmethylation of a suitable precursor. This can be achieved using cyclopropylmethyl bromide and a base such as sodium hydride.

    Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base like potassium carbonate.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-5-carboxylic acid
  • 1-(Cyclopropylmethyl)-3-ethoxy-1H-pyrazole-4-carboxylic acid
  • 1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-4-carboxamide

Uniqueness: 1-(Cyclopropylmethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance, while the methoxy and carboxylic acid groups offer sites for further chemical modification.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-methoxypyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-14-8-7(9(12)13)5-11(10-8)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

SDZWDHPSHIFVGC-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1C(=O)O)CC2CC2

Origin of Product

United States

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